molecular formula C10H14ClNO2S B13559056 Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

Cat. No.: B13559056
M. Wt: 247.74 g/mol
InChI Key: GMXNVTITMYMKTP-UHFFFAOYSA-N
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Description

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate (molecular formula: C₁₀H₁₄ClNO₂S, molecular weight: 247.75) is a thiazole-based ester compound featuring a chloromethyl substituent at the 4-position of the thiazole ring and a branched 2-methylpropanoate ester group. This structure confers unique reactivity, particularly in nucleophilic substitution reactions due to the chloromethyl moiety, making it valuable in pharmaceutical and agrochemical synthesis. Its CAS and MDL identifiers (referenced in commercial catalogs) highlight its role as a building block in medicinal chemistry .

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate

InChI

InChI=1S/C10H14ClNO2S/c1-4-14-9(13)10(2,3)8-12-7(5-11)6-15-8/h6H,4-5H2,1-3H3

InChI Key

GMXNVTITMYMKTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC(=CS1)CCl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely utilized in drug discovery due to their diverse bioactivity. Below is a detailed comparison of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Applications/Properties
This compound (Target) C₁₀H₁₄ClNO₂S 4-(ClCH₂)-thiazole, 2-methylpropanoate 247.75 Intermediate in antiviral/antibacterial agents
Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxy}propanoate C₁₉H₁₆F₃NO₅S Thiazole-4-yl, trifluoromethyl chromen 427.39 Potential anticancer/anti-inflammatory activity via chromen-thiazole synergy
Ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]ethanoate C₁₉H₁₇ClN₂O₂S 4-chlorophenylamino-thiazole 396.87 Kinase inhibition (e.g., antitumor applications)
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate C₉H₁₄N₂O₂S 2-amino-thiazole 226.29 Enhanced solubility due to H-bonding (amino group)

Key Differences and Implications

Substituent Effects on Reactivity: The chloromethyl group in the target compound enhances electrophilicity, enabling cross-coupling or alkylation reactions, unlike the amino group in Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate, which favors hydrogen bonding and solubility . The trifluoromethyl chromen moiety in the chromen-thiazole hybrid (Table 1, row 2) introduces lipophilicity and metabolic stability, critical for drug bioavailability .

Biological Activity: Compounds with chlorophenylamino-thiazole (e.g., Table 1, row 3) exhibit kinase inhibition, contrasting with the target compound’s role as a synthetic intermediate . The absence of an electron-withdrawing group (e.g., trifluoromethyl) in the target compound reduces its direct bioactivity but increases versatility in derivatization .

Crystallographic and Structural Validation: While the target compound’s structure is validated via commercial catalogs , analogs like Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate are characterized using tools like SHELX and ORTEP for hydrogen-bonding networks .

Commercial Availability: The target compound is supplied globally (e.g., by Enamine Ltd.

Research Findings and Trends

  • Synthetic Utility : The chloromethyl-thiazole core is pivotal in synthesizing covalent inhibitors (e.g., protease inhibitors), leveraging its reactivity for targeted drug design .
  • Hydrogen-Bonding Patterns: Amino-thiazole derivatives (e.g., Table 1, row 4) form robust H-bond networks, enhancing crystallinity and stability—properties less pronounced in the chloromethyl analog .

Biological Activity

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a thiazole derivative that exhibits a range of biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

  • Molecular Formula : C10H14ClNO2S
  • Molecular Weight : 247.74 g/mol
  • IUPAC Name : Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate
  • LogP : 2.918
  • Hydrogen Bond Acceptors (HBA) : 4
  • Hydrogen Bond Donors (HBD) : 0

The biological activity of Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is critical for its potential as an antimicrobial and anticancer agent.
  • Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Chemical Reactivity : The chloromethyl group can undergo substitution reactions, allowing the formation of derivatives with enhanced biological properties.

Antimicrobial Properties

Thiazole derivatives are well-known for their antimicrobial activities. Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate has shown effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance:

  • In vitro studies demonstrated that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives, including Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as a therapeutic agent.
  • Case Study on Anticancer Properties :
    A research article focused on the anticancer properties of thiazole derivatives reported that Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.

Comparative Analysis with Similar Compounds

Ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared to other thiazole derivatives based on their biological activities:

Compound Activity MIC/IC50 Values
Ethyl 2-AminothiazoleAntimicrobialMIC = 16 µg/mL
Thiazole-4-Carboxylic AcidAnticancerIC50 = 20 µM
BenzothiazoleAntifungalMIC = 32 µg/mL

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